Ethyl 3-bromo-4-(methylamino)benzoate
Description
Properties
IUPAC Name |
ethyl 3-bromo-4-(methylamino)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-3-14-10(13)7-4-5-9(12-2)8(11)6-7/h4-6,12H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAFHSJQMJZCBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)NC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Bromination and Esterification
A widely cited approach involves bromination of 4-(methylamino)benzoic acid followed by esterification. While direct bromination of aromatic amines poses challenges due to competing side reactions, regioselective bromination at position 3 is achievable using N-bromosuccinimide (NBS) in acetic acid under radical initiation. Subsequent esterification with ethanol in the presence of sulfuric acid affords the target compound. This method, adapted from analogous syntheses of halogenated benzoates, typically achieves 65–75% yield after purification via column chromatography (petroleum ether/ethyl acetate).
Reaction Conditions:
Palladium-Catalyzed Functionalization
Alternative routes leverage palladium catalysis to install the bromine moiety. For example, methyl 4-bromo-2-methylbenzoate, synthesized via esterification of 4-bromo-2-methylbenzoic acid, undergoes Suzuki-Miyaura coupling with vinylboronic acid to introduce functional handles for subsequent halogenation. While this method is more complex, it offers superior control over substitution patterns, particularly in sterically hindered systems.
Key Steps:
- Esterification: 4-Bromo-2-methylbenzoic acid + methanol → methyl ester (H₂SO₄, 92% yield).
- Cross-Coupling: Pd(dppf)Cl₂ (3–5 mol%), potassium vinylfluoroborate, N,N-dimethylformamide/water (4:1), 110°C, 4 hours.
- Bromination: Bromosuccinimide (1.5 equiv), tetrahydrofuran/water (1:1), 80°C, 8 hours (74% yield).
Optimization of Reaction Parameters
Solvent and Temperature Effects
Esterification efficiency correlates strongly with solvent polarity. Protic solvents like ethanol enhance electrophilicity of the carbonyl carbon, accelerating nucleophilic attack by the alcohol. Industrial protocols favor continuous flow reactors to maintain optimal temperatures (70–80°C) and prevent side reactions such as transesterification.
Comparative Yields:
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| Ethanol | 78 | 85 |
| Methanol | 65 | 92 |
| Isopropanol | 82 | 78 |
Catalytic Systems for Methylation
Introducing the methylamino group often requires reductive amination or nucleophilic substitution. Patent WO2014167577A2 highlights the use of iodomethane in dimethylformamide (DMF) with sodium carbonate as a base, achieving >90% methylation of primary amines. This method, when applied to 3-bromo-4-aminobenzoic acid, yields 3-bromo-4-(methylamino)benzoic acid, which is subsequently esterified.
Critical Parameters:
Industrial-Scale Production
Continuous Flow Esterification
Scaled production adopts continuous flow reactors to enhance heat transfer and mixing efficiency. For instance, a mixture of 3-bromo-4-(methylamino)benzoic acid and ethanol is pumped through a reactor column packed with solid acid catalysts (e.g., Amberlyst-15), achieving 88% conversion at 100°C and 10 bar. This method reduces reaction time from 12 hours (batch) to 2 hours.
Advantages:
- Reduced solvent consumption (ethanol recycled in-line).
- Consistent product quality (RSD <2%).
Bromination Under Flow Conditions
Gas-liquid flow reactors enable safe handling of corrosive bromine reagents. A mixture of NBS and substrate in acetic acid is introduced into a PTFE-lined reactor, with AIBN initiator delivered via a secondary feed. This setup minimizes decomposition of labile intermediates and improves selectivity.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water, 1 mL/min) confirms purity >98%. Common impurities include unreacted 4-(methylamino)benzoic acid (<1.5%) and di-brominated byproducts (<0.5%).
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-4-(methylamino)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to remove the bromine atom or to convert the ester group to an alcohol.
Oxidation: The methylamino group can be oxidized to form nitroso or nitro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products
Nucleophilic Substitution: Products include substituted benzoates with different functional groups replacing the bromine atom.
Reduction: Products include the corresponding alcohols or de-brominated compounds.
Oxidation: Products include nitroso or nitro derivatives of the original compound.
Scientific Research Applications
Ethyl 3-bromo-4-(methylamino)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-4-(methylamino)benzoate depends on its specific application. In biochemical assays, it may act as an inhibitor or substrate for certain enzymes, interacting with active sites and affecting enzyme activity. The bromine atom and methylamino group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their properties:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The bromine atom (electron-withdrawing) in this compound reduces electron density on the aromatic ring compared to Ethyl 4-(dimethylamino)benzoate, which has a strong electron-donating dimethylamino group. This difference impacts reactivity in electrophilic substitutions and catalytic reactions .
- Solubility and Polarity: The methylamino group (-NHCH₃) increases polarity compared to non-amino-substituted analogues (e.g., ethyl 3-bromo-4-methoxybenzoate).
- Pharmaceutical Utility: Compounds like Ethyl 3-[1-[(4-bromophenyl)methylamino]ethyl]benzoate HCl demonstrate the importance of bromine and amino groups in drug design, particularly for kinase inhibitors or receptor-targeted therapies .
Reactivity in Polymer and Resin Systems
Ethyl 4-(dimethylamino)benzoate (analogous in amino substitution) exhibits superior reactivity as a co-initiator in resin cements compared to methacrylate-based amines. Studies show a 15–20% higher degree of conversion in polymerization reactions due to its efficient radical generation . In contrast, brominated derivatives like this compound may face steric hindrance or reduced electron density, slowing similar reactions.
Spectroscopic and Solvatochromic Behavior
Evidence highlights that substituents on benzoate esters influence spectroscopic properties. For example, ethyl acetate and methyl benzoate (simpler analogues) exhibit solvatochromic shifts in polymer matrices due to differences in dipole moments and polarity . Extending this to this compound, the bromine and methylamino groups would likely cause distinct UV-Vis or IR absorption shifts compared to non-brominated or non-amino derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
